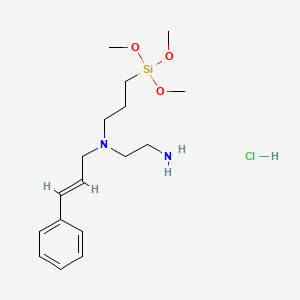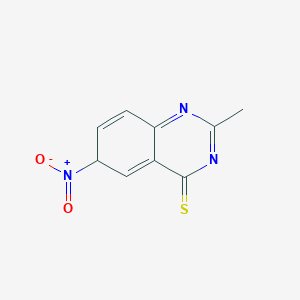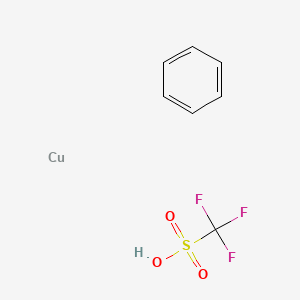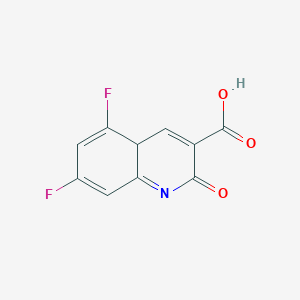
N1-cinnamyl-N1-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cinnamyl-N1-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine hydrochloride is a versatile organosilicon compound. It is known for its unique structure, which combines a cinnamyl group with a trimethoxysilyl propyl chain, making it useful in various chemical and industrial applications .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N1-Cinnamyl-N1-(3-(Trimethoxysilyl)propyl)ethan-1,2-diamin-Hydrochlorid beinhaltet typischerweise die Reaktion von Cinnamylchlorid mit N1-(3-(Trimethoxysilyl)propyl)ethan-1,2-diamin in Gegenwart einer Base. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung umfasst eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess umfasst Reinigungsschritte wie Destillation und Kristallisation, um das Endprodukt in seiner Hydrochloridform zu erhalten .
Chemische Reaktionsanalyse
Reaktionstypen
N1-Cinnamyl-N1-(3-(Trimethoxysilyl)propyl)ethan-1,2-diamin-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden Oxiden oxidiert werden.
Reduktion: Sie kann zu Aminen und anderen reduzierten Produkten reduziert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Amine und Alkohole. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Amine, Silane und andere organische Siliziumverbindungen .
Wissenschaftliche Forschungsanwendungen
N1-Cinnamyl-N1-(3-(Trimethoxysilyl)propyl)ethan-1,2-diamin-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Vorläufer für die Herstellung anderer organischer Siliziumverbindungen verwendet.
Biologie: Die Verbindung wird zur Modifizierung von Biomolekülen und Oberflächen für verschiedene biologische Anwendungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N1-Cinnamyl-N1-(3-(Trimethoxysilyl)propyl)ethan-1,2-diamin-Hydrochlorid beinhaltet seine Fähigkeit, über seine Trimethoxysilylgruppe kovalente Bindungen mit verschiedenen Substraten zu bilden. Dies ermöglicht es ihm, Oberflächen und Biomoleküle zu modifizieren, wodurch ihre Eigenschaften und Funktionalitäten verbessert werden. Die Cinnamylgruppe sorgt für zusätzliche Reaktivität, die weitere chemische Modifikationen ermöglicht .
Analyse Chemischer Reaktionen
Types of Reactions
N1-cinnamyl-N1-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various substituted amines, silanes, and other organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
N1-cinnamyl-N1-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and surfaces for various biological applications.
Wirkmechanismus
The mechanism of action of N1-cinnamyl-N1-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine hydrochloride involves its ability to form covalent bonds with various substrates through its trimethoxysilyl group. This allows it to modify surfaces and biomolecules, enhancing their properties and functionalities. The cinnamyl group provides additional reactivity, enabling further chemical modifications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N1-(3-(Trimethoxysilyl)propyl)ethan-1,2-diamin: Ähnlich in der Struktur, aber es fehlt die Cinnamylgruppe.
N1-(3-(Trimethoxysilyl)propyl)ethylendiamin: Enthält ein Ethylendiamin-Rückgrat anstelle eines Ethan-1,2-diamin-Rückgrats.
Einzigartigkeit
N1-Cinnamyl-N1-(3-(Trimethoxysilyl)propyl)ethan-1,2-diamin-Hydrochlorid ist aufgrund des Vorhandenseins sowohl der Cinnamyl- als auch der Trimethoxysilylgruppe einzigartig, die eine Kombination aus Reaktivität und Funktionalität bieten, die in ähnlichen Verbindungen nicht zu finden ist. Dies macht es besonders nützlich in Anwendungen, die eine Oberflächenmodifizierung und chemische Reaktivität erfordern .
Eigenschaften
Molekularformel |
C17H31ClN2O3Si |
|---|---|
Molekulargewicht |
375.0 g/mol |
IUPAC-Name |
N'-[(E)-3-phenylprop-2-enyl]-N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C17H30N2O3Si.ClH/c1-20-23(21-2,22-3)16-8-14-19(15-12-18)13-7-11-17-9-5-4-6-10-17;/h4-7,9-11H,8,12-16,18H2,1-3H3;1H/b11-7+; |
InChI-Schlüssel |
WAIFJMGDRPFBRE-RVDQCCQOSA-N |
Isomerische SMILES |
CO[Si](CCCN(CCN)C/C=C/C1=CC=CC=C1)(OC)OC.Cl |
Kanonische SMILES |
CO[Si](CCCN(CCN)CC=CC1=CC=CC=C1)(OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-1,6,7,8,9,9a-hexahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride](/img/structure/B12353080.png)

![(3aR,5R,6R,6aS)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12353090.png)
![Acetoxymethyl 3'-(acetoxymethoxy)-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate](/img/structure/B12353098.png)
![1-formyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate](/img/structure/B12353108.png)
![(2Z,4S,6S,9R,10R,18S,21S,24R,25Z,27R,28R,30R,32S)-10,27-dihydroxy-21-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-34-phenyl-20,35,38-trioxa-13,34-diazatetracyclo[31.2.2.16,10.013,18]octatriaconta-2,25-diene-11,12,19,23,29-pentone](/img/structure/B12353120.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B12353125.png)
![3-oxo-3-phenyl-N-(pyridin-3-yl)-2-[2-(pyridin-3-yl)hydrazin-1-ylidene]propanamide](/img/structure/B12353131.png)


![diazanium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12353155.png)

![N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B12353167.png)

